9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.: 330958-08-2
VCID: VC0348581
InChI: InChI=1S/C20H21N3O/c1-20(2)10-16-18(17(24)11-20)19(13-6-5-9-21-12-13)23-15-8-4-3-7-14(15)22-16/h3-9,12,19,22-23H,10-11H2,1-2H3
SMILES: CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)C1)C
Molecular Formula: C20H21N3O
Molecular Weight: 319.4g/mol

9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

CAS No.: 330958-08-2

Main Products

VCID: VC0348581

Molecular Formula: C20H21N3O

Molecular Weight: 319.4g/mol

9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one - 330958-08-2

CAS No. 330958-08-2
Product Name 9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Molecular Formula C20H21N3O
Molecular Weight 319.4g/mol
IUPAC Name 9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C20H21N3O/c1-20(2)10-16-18(17(24)11-20)19(13-6-5-9-21-12-13)23-15-8-4-3-7-14(15)22-16/h3-9,12,19,22-23H,10-11H2,1-2H3
Standard InChIKey OXHCYXWMAGJQFK-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)C1)C
PubChem Compound 2864330
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator